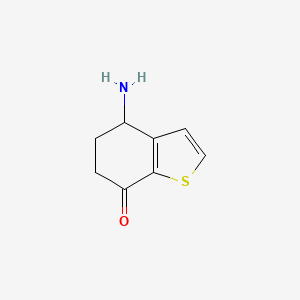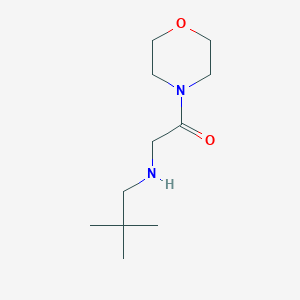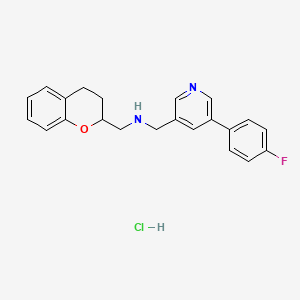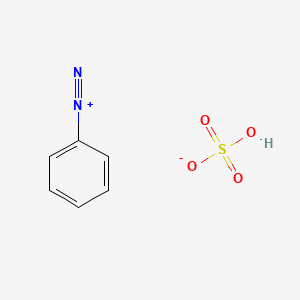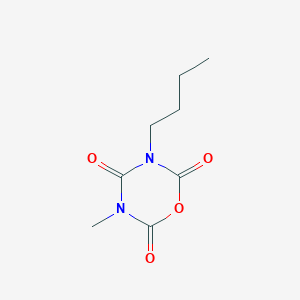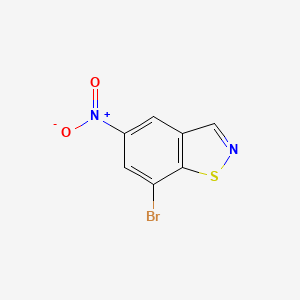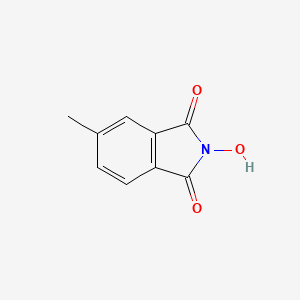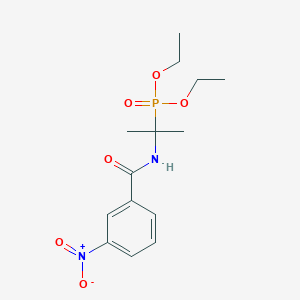
(3-chloropropyl)(methyl)(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-chloropropyl)(methyl)(propan-2-yl)amine is an organic compound that features a chloroalkyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloropropyl)(methyl)(propan-2-yl)amine typically involves the reaction of 3-chloropropylamine with isopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-chloropropyl)(methyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thiols, or ethers.
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
(3-chloropropyl)(methyl)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules or as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-chloropropyl)(methyl)(propan-2-yl)amine involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropropyl)trimethoxysilane: Used in surface modification and as a coupling agent.
(3-Aminopropyl)triethoxysilane: Commonly used in silanization processes for surface functionalization.
Uniqueness
(3-chloropropyl)(methyl)(propan-2-yl)amine is unique due to its specific combination of a chloroalkyl group and an amine, which provides distinct reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H16ClN |
|---|---|
Poids moléculaire |
149.66 g/mol |
Nom IUPAC |
3-chloro-N-methyl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H16ClN/c1-7(2)9(3)6-4-5-8/h7H,4-6H2,1-3H3 |
Clé InChI |
MGUSKVMIXPXOLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


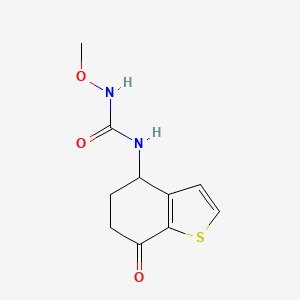
![2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
